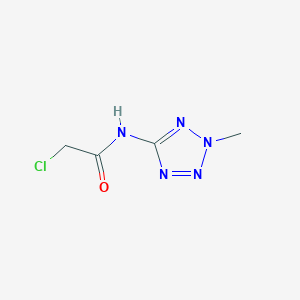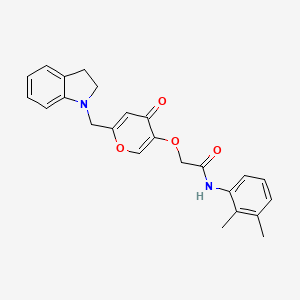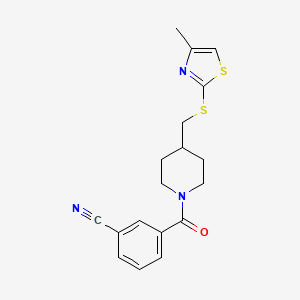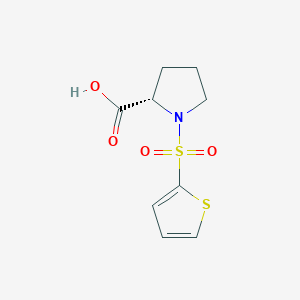![molecular formula C20H15BrN2OS2 B2750058 4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine CAS No. 1115948-66-7](/img/structure/B2750058.png)
4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains fluorophenyl and methoxyphenyl groups .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions, including nucleophilic substitution and condensation . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the fluorophenyl group next to the piperazine ring is essential for the activity of the compound . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential
- Novel compounds derived from visnaginone and khellinone, including piperazinylpyrimidine analogs, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds demonstrate significant COX-2 selectivity, with promising analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain and inflammation management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Neurotransmission Studies
- The compound [18F]p-MPPF has been identified as a 5-HT1A antagonist, useful in studying serotonergic neurotransmission with PET imaging. This research offers insights into the role of serotonin receptors in neurological and psychiatric disorders, indicating the potential for 4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine derivatives in developing diagnostic tools or treatments (A. Plenevaux et al., 2000).
Antineoplastic Activity
- The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied, showing the parent drug as the main form recovered. This research underscores the significance of understanding the metabolic pathways of such compounds for their effective application in cancer therapy (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound competes with acetylcholine for the active site of AChE, preventing the enzyme from breaking down acetylcholine . At the same time, it also binds to an allosteric site on the enzyme, changing its shape and further reducing its activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier, a crucial property for drugs intended to affect brain function .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS2/c1-23-19(24)18-16(11-17(26-18)14-7-3-2-4-8-14)22-20(23)25-12-13-6-5-9-15(21)10-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJNNQXEKNEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)


![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2749984.png)

![(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749988.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)
![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)
![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2-nitro-benzamide](/img/structure/B2749996.png)
![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)